molecular formula C11H9NO2 B8686868 4-Formyl-3,4-dihydro-2H-chromene-7-carbonitrile

4-Formyl-3,4-dihydro-2H-chromene-7-carbonitrile

Cat. No. B8686868
M. Wt: 187.19 g/mol
InChI Key: BSGZLDWGDBBFHH-UHFFFAOYSA-N
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Patent
US09073882B2

Procedure details

(4E)-4-(methoxymethylidene)-3,4-dihydro-2H-chromene-7-carbonitrile (230 mg, 1.1 mmol) was dissolved in dichloromethane (6 mL). The solution was cooled to −78° C. To above solution was added tribromoborane (1.7 mL, 1 M, 1.7 mmol) dropwise over a course of 5 min and subsequently stirred for 30 min at −78° C. To the reaction mixture was added saturated sodium bicarbonate, extracted with dichloromethane (2×20 mL). The organic phase was washed with brine (5 mL), dried over anhydrous Na2SO4, filtered, concentrated. The crude product was used without purification. 1H NMR (500 MHz, CDCl3, δ in ppm): 7.0-7.4 (3H, aromatic), 6.58 (1H, s), 4.55 (2H, m), 2.98 (2H, m).
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2]/[CH:3]=[C:4]1\[CH2:5][CH2:6][O:7][C:8]2[C:13]\1=[CH:12][CH:11]=[C:10]([C:14]#[N:15])[CH:9]=2.BrB(Br)Br.C(=O)(O)[O-].[Na+]>ClCCl>[CH:3]([CH:4]1[C:13]2[C:8](=[CH:9][C:10]([C:14]#[N:15])=[CH:11][CH:12]=2)[O:7][CH2:6][CH2:5]1)=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
CO\C=C\1/CCOC2=CC(=CC=C12)C#N
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
BrB(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
subsequently stirred for 30 min at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×20 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was used without purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(=O)C1CCOC2=CC(=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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